

BRL-42715: An In-Depth Technical Guide to its Spectrum of Activity

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Compound of Interest

Compound Name: **BRL-42715**

Cat. No.: **B1260786**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for **BRL-42715**, a potent penem β -lactamase inhibitor. The information is compiled from various in vitro studies to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

BRL-42715, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β -lactamases. These enzymes are a primary mechanism of resistance in bacteria against β -lactam antibiotics. **BRL-42715**'s ability to neutralize these enzymes restores the efficacy of otherwise susceptible β -lactam drugs. This document details its inhibitory action, its effect on the antimicrobial activity of other antibiotics, and the methodologies used to determine these properties.

Spectrum of β -Lactamase Inhibition

BRL-42715 demonstrates potent inhibitory activity against a broad range of β -lactamases, including both plasmid-mediated and chromosomally-mediated enzymes.

Table 1: In Vitro Inhibitory Activity of BRL-42715 Against Various β -Lactamases

β-Lactamase Type	Producing Organism(s)	IC50 (µg/mL) of BRL-42715	Reference
Plasmid-Mediated	Escherichia coli (TEM)	<0.01	
Plasmid-Mediated	Klebsiella pneumoniae (SHV)	<0.01	
Plasmid-Mediated	Escherichia coli (OXA)	<0.01	
Staphylococcal	Staphylococcus aureus	<0.01	
Chromosomally-Mediated	Enterobacter cloacae	<0.01	
Chromosomally-Mediated	Citrobacter freundii	<0.01	
Chromosomally-Mediated	Serratia marcescens	<0.01	
Chromosomally-Mediated	Morganella morganii	<0.01	
Chromosomally-Mediated	Proteus vulgaris	<0.01	
Cephalosporinases	Enterobacteriaceae	<0.004 mg/L	

*IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Potentiation of β-Lactam Antibiotic Activity

The primary function of **BRL-42715** is to act in synergy with β-lactam antibiotics, thereby restoring their activity against resistant bacterial strains.

Table 2: Potentiation of Amoxicillin Activity by BRL-42715 against β-Lactamase-Producing

Enterobacteriaceae

Organism	Number of Strains	Amoxicillin MIC50 ($\mu\text{g/mL}$)	Amoxicillin (1 $\mu\text{g/mL}$) + BRL-42715 MIC50 ($\mu\text{g/mL}$)	Reference
Enterobacteriaceae	412	>128	2	
Cefotaxime-Susceptible Citrobacter & Enterobacter	48	>128	2	
Cefotaxime-Resistant Citrobacter & Enterobacter	25	>128	8	

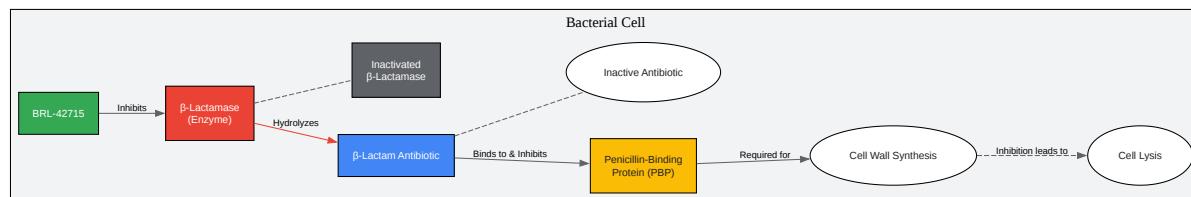
*MIC50 (Minimum Inhibitory Concentration for 50% of strains) is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50% of the tested isolates.

Table 3: Potentiation of Amoxicillin Activity by BRL-42715 against Methicillin-Susceptible *Staphylococcus aureus*

Organism	Number of Strains	Amoxicillin MIC ($\mu\text{g/mL}$)	Amoxicillin + BRL-42715 (1 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)	Reference
Methicillin-Susceptible <i>Staphylococcus aureus</i>	104	8 - >32	≤ 0.06	

Mechanism of Action

BRL-42715 acts as an irreversible inhibitor of active-site serine β -lactamases. The proposed mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to a more stable dihydrothiazepine adduct. This effectively inactivates the β -lactamase enzyme, preventing it from hydrolyzing β -lactam antibiotics.



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Mechanism of **BRL-42715** Action

Experimental Protocols

The following are generalized experimental protocols based on standard microbiological and biochemical techniques referenced in the literature for assessing the activity of β -lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

- Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β -lactam antibiotic and **BRL-42715** are prepared and serially diluted in the broth medium in a 96-well microtiter plate. For potentiation assays, a fixed concentration of **BRL-42715** is added to each well containing the serially diluted antibiotic.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

β -Lactamase Inhibition Assay (IC50 Determination)

This protocol is based on a spectrophotometric assay using a chromogenic substrate.

- Preparation of Reagents:
 - β -lactamase solution: A purified or partially purified preparation of the target β -lactamase is diluted to a suitable concentration in a buffer (e.g., phosphate buffer, pH 7.0).
 - Substrate solution: A chromogenic β -lactam substrate, such as nitrocefin, is prepared in the same buffer.
 - Inhibitor solutions: A range of concentrations of **BRL-42715** are prepared by serial dilution.
- Assay Procedure:
 - The β -lactamase solution is pre-incubated with each concentration of **BRL-42715** for a defined period at a specified temperature (e.g., 10 minutes at 37°C).
 - The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
 - The rate of hydrolysis of nitrocefin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.
- Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Clinical Trial Information

No information regarding clinical trials of **BRL-42715** was identified in the public domain at the time of this review. This suggests that the compound may not have progressed to clinical development stages or was discontinued.

Signaling Pathway Involvement

Current literature focuses on the direct enzymatic inhibition of β -lactamases by **BRL-42715**. There is no evidence to suggest that **BRL-42715** is involved in or modulates any complex cellular signaling pathways. Its mechanism of action appears to be direct and specific to its target enzymes.

Conclusion

BRL-42715 is a highly potent, broad-spectrum inhibitor of bacterial β -lactamases. Its ability to restore the activity of β -lactam antibiotics against resistant strains, as demonstrated in numerous in vitro studies, highlights its potential as a valuable component of combination therapies for bacterial infections. The provided data and methodologies serve as a foundational resource for further research and development in the field of antimicrobial agents.

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